Cas no 892775-05-2 (3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one)

892775-05-2 structure
Produktname:3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one Chemische und physikalische Eigenschaften
Namen und Kennungen
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- F3411-1194
- 3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- 3-((4-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one
- CCG-167201
- 892775-05-2
- AKOS001925415
- 3-(4-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-methylquinolin-4-one
- 3-[(4-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-methyl-4(1H)-quinolinone
-
- Inchi: 1S/C20H20ClFN2O3S/c1-4-24(5-2)18-11-17-15(10-16(18)22)20(25)19(12-23(17)3)28(26,27)14-8-6-13(21)7-9-14/h6-12H,4-5H2,1-3H3
- InChI-Schlüssel: ZEBVHRZPERPTIB-UHFFFAOYSA-N
- Lächelt: N1(C)C2=C(C=C(F)C(N(CC)CC)=C2)C(=O)C(S(C2=CC=C(Cl)C=C2)(=O)=O)=C1
Berechnete Eigenschaften
- Genaue Masse: 422.0867195g/mol
- Monoisotopenmasse: 422.0867195g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 5
- Komplexität: 712
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topologische Polaroberfläche: 66.1Ų
Experimentelle Eigenschaften
- Dichte: 1.366±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Siedepunkt: 607.3±55.0 °C(Predicted)
- pka: 1.66±0.20(Predicted)
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-1194-20μmol |
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
892775-05-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-1194-10mg |
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
892775-05-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-1194-20mg |
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
892775-05-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-1194-5μmol |
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
892775-05-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-1194-2mg |
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
892775-05-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-1194-4mg |
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
892775-05-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-1194-2μmol |
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
892775-05-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-1194-10μmol |
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
892775-05-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-1194-15mg |
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
892775-05-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-1194-5mg |
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
892775-05-2 | 5mg |
$69.0 | 2023-09-10 |
3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one Verwandte Literatur
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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